![molecular formula C10H6F6O B109768 1-[3,4-双(三氟甲基)苯基]乙酮 CAS No. 129604-25-7](/img/structure/B109768.png)

1-[3,4-双(三氟甲基)苯基]乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

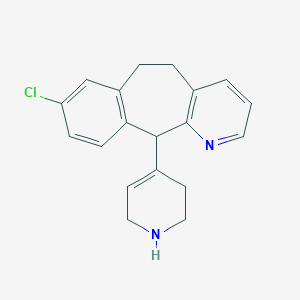

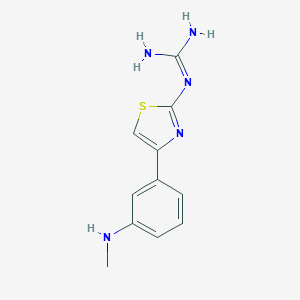

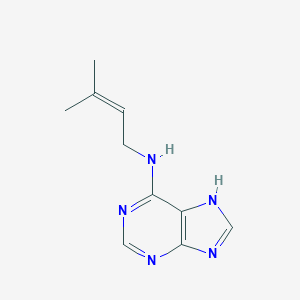

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one is a chemical compound that is useful as an intermediate in the synthesis of therapeutic agents . It is also known as 3,5-Bis(trifluoromethyl)phenyl isocyanate .

Synthesis Analysis

The synthesis of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one involves a novel process that results in relatively high yield and with a lower degree of exothermicity, hence, a greater degree of safety . The process is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .Molecular Structure Analysis

The molecular structure of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one can be viewed using Java or Javascript . The compound contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . It is also involved in the formation of the Grignard reagent, where tetrahydrofuran or diethyl ether are the more preferred organic solvents .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in the structure of 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one bestows many of the distinctive physical–chemical properties observed with this class of compounds .科学研究应用

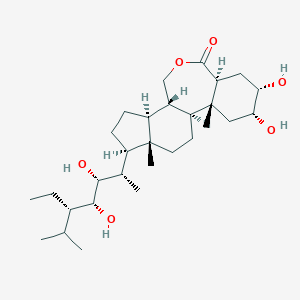

Diols和酯化反应的合成

- Diols的合成:利用高价碘(III)试剂,“1-[3,4-双(三氟甲基)苯基]乙酮”衍生物通过一锅法反应促进烯烃向二醇的合成,显示出在将烯烃底物转化为相应的二醇形式方面具有显著的效率,突出了该化合物在合成复杂有机分子中的作用(Çelik等,2006)。

- 炔烃的酯化:展示了“1-[3,4-双(三氟甲基)苯基]乙酮”衍生物在介导涉及炔烃和醇的酯化反应中的能力,表明其在产生羧酸酯中的实用性,这是有机合成中的基本转化(Jiang et al., 2014)。

催化和聚合物科学

- 钯纳米颗粒催化剂:描述了衍生物如何稳定钯(0)纳米颗粒,作为关键偶联反应的高效、可回收催化剂,这对于可持续、低废物化学过程的发展至关重要(Moreno‐Mañas等,2001)。

- 氟化聚酰亚胺的合成:侧重于使用衍生物合成新型含氟聚酰亚胺,展示了它们在创造具有优异热稳定性和机械性能的材料中的重要性,与高性能聚合物应用相关(Yin et al., 2005)。

材料化学和光物理研究

- 发光材料的开发:对双-β-二酮酸镧系络合物的研究显示了“1-[3,4-双(三氟甲基)苯基]乙酮”衍生物在发光材料设计中的潜力,揭示了这些化合物如何使稀土元素敏感地发出特征性发光,这对于光电应用有益(Shi等,2013)。

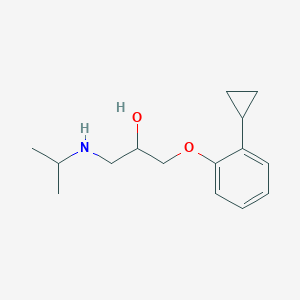

光催化和环境应用

- 光催化反应:说明了衍生物在光催化过程中的作用,例如苄基磺酮衍生物的脱磺基同偶联反应,突出了该化合物在合成具有潜在应用于药物发现和材料科学的复杂有机结构中的实用性(Ohkura et al., 2022)。

作用机制

安全和危害

未来方向

The demand for trifluoromethyl group-containing compounds like 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, there is a need for the development of a process for the preparation of such compounds which is readily amenable to scale-up, uses cost-effective and readily available reagents, and is therefore capable of practical application to large scale manufacture .

属性

IUPAC Name |

1-[3,4-bis(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O/c1-5(17)6-2-3-7(9(11,12)13)8(4-6)10(14,15)16/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNWVBMFEWTMHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564089 |

Source

|

| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

CAS RN |

129604-25-7 |

Source

|

| Record name | 1-[3,4-Bis(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)